

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)malondialdehyde

Cat. No.: B1334422

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the versatile chemical intermediate, **2-(4-methoxyphenyl)malondialdehyde**. This compound, with the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula C10H10O3, is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[\[1\]](#)[\[2\]](#)

Spectroscopic Data

A thorough analysis of **2-(4-methoxyphenyl)malondialdehyde** requires a detailed characterization using various spectroscopic techniques. While a complete set of experimentally verified data is not readily available in publicly accessible literature, the following tables summarize the available and predicted data to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables present the known and predicted NMR data for **2-(4-methoxyphenyl)malondialdehyde**.

Table 1: ^{13}C NMR Spectroscopic Data

Atom	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
C=O (Aldehyde)		
C-2		
C-1' (ipso-C)		
C-2', C-6'		
C-3', C-5'		
C-4'		
-OCH ₃		
Experimental data for a spectrum recorded in DMSO-d ₆ is noted in the SpectraBase database (ID: AN62gOjhQ0p), however, specific chemical shift values require database access for verification. [3]		

Table 2: ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)
-CHO			
H-2			
H-2', H-6'			
H-3', H-5'			
-OCH ₃			
<p>Note: Predicted values are based on computational models and analysis of similar structures. Experimental verification is required.</p>			

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for **2-(4-methoxyphenyl)malondialdehyde** are listed below.

Table 3: IR Spectroscopic Data

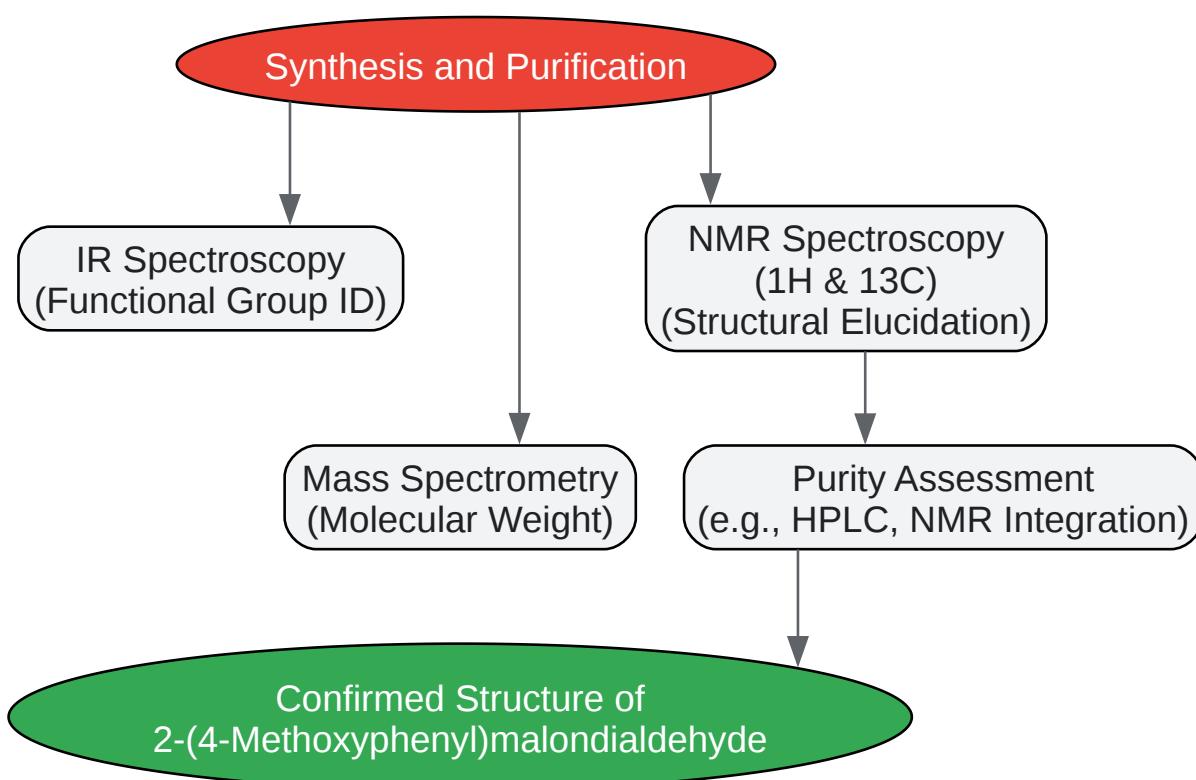
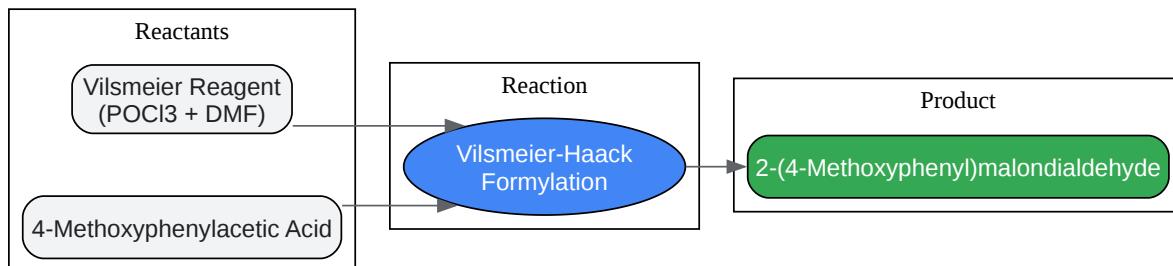
Functional Group	Expected Wavenumber Range (cm ⁻¹)
C-H stretch (aromatic)	3100-3000
C-H stretch (aldehyde)	2850-2750 (typically two bands)
C=O stretch (aldehyde)	1715-1680
C=C stretch (aromatic)	1600-1450
C-O stretch (aryl ether)	1275-1200 (asymmetric), 1075-1020 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not readily available, predicted data for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	179.07027
[M+Na] ⁺	201.05221
[M-H] ⁻	177.05571
[M+NH ₄] ⁺	196.09681
[M+K] ⁺	217.02615



Data sourced from PubChemLite.[\[4\]](#)

Experimental Protocols

A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring or a reactive methylene group.

Proposed Synthesis of 2-(4-Methoxyphenyl)malondialdehyde

A potential synthetic route to **2-(4-methoxyphenyl)malondialdehyde** involves the Vilsmeier-Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-(4-METHOXYPHENYL)MALONDIALDEHYDE | 65192-28-1 [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - 2-(4-methoxyphenyl)malondialdehyde (C10H10O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334422#spectroscopic-data-nmr-ir-ms-of-2-4-methoxyphenyl-malondialdehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com